molecular formula C8H7ClO B147003 (2S)-2-(2-chlorophenyl)oxirane CAS No. 141394-10-7

(2S)-2-(2-chlorophenyl)oxirane

Cat. No.: B147003
CAS No.: 141394-10-7
M. Wt: 154.59 g/mol
InChI Key: RTPJBMWUVSTBPC-MRVPVSSYSA-N
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Description

(2S)-2-(2-chlorophenyl)oxirane is a chiral epoxide characterized by a chlorinated aromatic ring attached to an oxirane (epoxide) ring. Its molecular formula is C₈H₇ClO, with a molecular weight of 154.59 g/mol . The compound exhibits stereospecificity due to the (2S)-configuration, influencing its reactivity and biological interactions. Epoxides like this are key intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their electrophilic oxirane ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-chlorophenyl)oxirane typically involves the epoxidation of ®-2-chlorostyrene. One common method is the use of chiral (salen)CoIII complexes as catalysts, which facilitate the enantioselective epoxidation of the styrene derivative . The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane at low temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as column chromatography and recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-chlorophenyl)oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Reduction: The compound can be reduced to form diols.

    Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

(2S)-2-(2-chlorophenyl)oxirane serves as a valuable chiral building block in the synthesis of complex organic molecules. Its epoxide functionality allows for various reactions, including:

  • Ring-opening Reactions : The epoxide ring can be opened by nucleophiles, facilitating the formation of diverse organic compounds.
  • Synthesis of Pharmaceuticals : It is utilized as a precursor for synthesizing bioactive compounds such as anticancer agents and antibiotics.
ApplicationDescription
Chiral Building BlockUsed in asymmetric synthesis to produce specific enantiomers.
Precursor for PharmaceuticalsKey intermediate in the synthesis of biologically active compounds.

Medicinal Chemistry

Research indicates that this compound possesses significant biological activity, particularly in antimicrobial and anticancer research.

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, likely due to interactions with proteins and nucleic acids.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects on certain cancer cell lines, warranting further investigation into its therapeutic applications.
Biological ActivityObservations
AntimicrobialEffective against multiple bacterial strains.
AnticancerShows cytotoxic effects on specific cancer cell lines.

Material Science

The compound is also explored for its utility in material science:

  • Monomer for Polymers : It can be used as a monomer in ring-opening polymerization, leading to the development of polymers with unique properties.
  • Biodegradable Polymers : Research suggests potential applications in creating biodegradable materials for drug delivery systems and tissue engineering.
Material ApplicationCharacteristics
MonomerForms polymers with specific functionalities.
Biodegradable PolymersSuitable for drug delivery and tissue engineering applications.

Biological Studies

This compound is utilized in biological research to study enzyme-catalyzed reactions and the development of chiral catalysts. Its ability to undergo ring-opening reactions makes it a useful tool for investigating reaction mechanisms and interactions with biomolecules.

Case Studies

  • Antimicrobial Activity Study :
    A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve the formation of covalent bonds with essential biomolecules, disrupting cellular functions.
  • Anticancer Potential Investigation :
    In vitro studies revealed that this compound could inhibit the growth of specific cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.
  • Polymer Development :
    Researchers successfully synthesized biodegradable polymers using this compound as a monomer. These polymers demonstrated promising properties for drug delivery applications, highlighting their potential in medical fields.

Mechanism of Action

The mechanism of action of (2S)-2-(2-chlorophenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce chirality and functional groups into target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-(3-Chlorophenyl)oxirane

  • CAS : 20697-04-5
  • Molecular Formula : C₈H₇ClO
  • Molecular Weight : 154.59 g/mol
  • Key Differences : The chlorine substituent is at the meta (3rd) position on the phenyl ring instead of the ortho (2nd) position. This alters electronic distribution, reducing steric hindrance near the oxirane ring.
  • Applications : Used in asymmetric catalysis but with lower enantioselectivity compared to the 2-chloro analog due to reduced steric effects .

2-(4-Fluorophenyl)oxirane

  • CAS : 134356-74-4
  • Molecular Formula : C₈H₇FO
  • Molecular Weight : 152.16 g/mol
  • Key Differences : A fluorine atom replaces chlorine at the para (4th) position. Fluorine’s electronegativity increases the compound’s polarity, enhancing solubility in polar solvents.
  • Applications : Preferred in fluorinated drug precursors for improved metabolic stability .

Halogenated Derivatives

2-(2-Chloro-4-fluorophenyl)oxirane

  • CAS : 1340106-35-5
  • Molecular Formula : C₈H₆ClFO
  • Molecular Weight : 172.59 g/mol
  • Key Differences : Contains both chlorine (2nd position) and fluorine (4th position), creating a synergistic electronic effect. The molecular weight increases by ~18 g/mol compared to the parent compound.
  • Applications : Investigated in dual-action antifungal agents due to enhanced lipophilicity .

(2S)-2-(5-Fluoro-2-methylphenyl)oxirane

  • CAS : 2227804-95-5
  • Molecular Formula : C₉H₉FO
  • Molecular Weight : 152.16 g/mol
  • Key Differences : A methyl group at the 2nd position and fluorine at the 5th position increase steric bulk and modulate electronic properties.
  • Applications : Studied in prodrug formulations for controlled release .

Stereoisomers

(R)-(-)-2-(2-Chlorophenyl)oxirane

  • CAS : 141394-10-7
  • Molecular Formula : C₈H₇ClO
  • Molecular Weight : 154.59 g/mol
  • Key Differences : The (R)-enantiomer exhibits opposite optical activity ([α]D = -25° vs. +25° for the (S)-form). This enantiomer is less common in pharmaceutical synthesis due to lower compatibility with chiral catalysts .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
(2S)-2-(2-chlorophenyl)oxirane 62717-50-4 C₈H₇ClO 154.59 2-Cl Chiral synthesis
2-(3-Chlorophenyl)oxirane 20697-04-5 C₈H₇ClO 154.59 3-Cl Catalysis
2-(4-Fluorophenyl)oxirane 134356-74-4 C₈H₇FO 152.16 4-F Fluorinated APIs
2-(2-Chloro-4-fluorophenyl)oxirane 1340106-35-5 C₈H₆ClFO 172.59 2-Cl, 4-F Antifungal agents
(R)-(-)-2-(2-Chlorophenyl)oxirane 141394-10-7 C₈H₇ClO 154.59 2-Cl (R-configuration) Rare enantiomer

Key Research Findings

Stereochemical Impact : The (2S)-configuration of this compound shows 20% higher yield in asymmetric cycloadditions compared to its (R)-enantiomer, attributed to better alignment with chiral catalysts .

Halogen Effects : Fluorine substitution (e.g., 4-F) increases metabolic stability by 30% in vivo compared to chlorine analogs, as shown in pharmacokinetic studies .

Antifungal Activity : 2-(2-Chloro-4-fluorophenyl)oxirane demonstrates a 50% lower MIC (Minimum Inhibitory Concentration) against Candida albicans than the parent compound due to enhanced membrane permeability .

Biological Activity

(2S)-2-(2-chlorophenyl)oxirane, also known as a chlorinated epoxide, is a compound with significant biological activity. Its unique structure, characterized by a three-membered oxirane ring and a chlorophenyl substituent, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H7_7ClO
  • Molecular Weight : 154.59 g/mol
  • Structure : The presence of the epoxide group makes it susceptible to nucleophilic attacks, which plays a crucial role in its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The specific mechanisms are believed to involve disruption of bacterial cell walls and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its role as a potential therapeutic agent.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that the compound reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 25 µM.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis via ROS
HeLa30Cell cycle arrest at G2/M phase
A54920Inhibition of DNA synthesis

The mechanism by which this compound exerts its biological effects is primarily attributed to its epoxide functionality. The strained oxirane ring undergoes nucleophilic attack by cellular nucleophiles, leading to the formation of covalent adducts with proteins and nucleic acids. This interaction can disrupt normal cellular processes and lead to cell death.

Interaction with Biological Macromolecules

  • Proteins : The compound has been shown to modify cysteine residues in proteins, potentially altering their function.
  • Nucleic Acids : Studies suggest that this compound can form adducts with DNA, leading to mutagenic effects.

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:

  • Development of new antimicrobial agents.
  • Synthesis of anticancer compounds.
  • Exploration in material science for creating biodegradable polymers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2S)-2-(2-chlorophenyl)oxirane with high enantiomeric excess (ee)?

  • Methodology : Enantioselective synthesis can be achieved via enzymatic cascades, such as styrene monooxygenase-mediated epoxidation of styrene derivatives. For example, asymmetric azidohydroxylation using biomimetic enzymatic systems has been reported for similar styrene oxides, yielding high stereochemical purity . Chemical methods, such as Sharpless epoxidation with chiral ligands, may also be adapted, though reaction conditions (e.g., solvent, temperature) must be optimized to minimize racemization.

Q. How can researchers characterize the stereochemical purity and structural configuration of this compound?

  • Methodology :

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose-based columns) with a hexane/isopropanol mobile phase to resolve enantiomers.
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm stereochemistry. For absolute configuration, single-crystal X-ray diffraction is definitive, as demonstrated for analogous epoxides in structural studies .
  • Polarimetry : Measure optical rotation and compare to literature values (e.g., [α]D20[α]_D^{20} for related compounds).

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodology : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent epoxide ring-opening via hydrolysis or nucleophilic attack. Stability tests under varying pH and humidity conditions are recommended. Use TLC or GC-MS to monitor degradation products over time .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in ring-opening reactions for pharmaceutical intermediates?

  • Methodology : The (2S) configuration directs nucleophilic attack to specific positions of the epoxide ring. For example, in acid-catalyzed ring-opening, the nucleophile (e.g., amines, thiols) preferentially attacks the less hindered carbon. Kinetic studies using 18^{18}O-labeled water or isotopic tracing can map regioselectivity . Compare results to computational models (DFT) predicting transition-state energies .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodology : Discrepancies may arise from impurities (e.g., residual catalysts) or stereochemical byproducts. Conduct the following:

  • HPLC-MS Purity Analysis : Quantify impurities at trace levels (<0.1%).
  • Enzymatic Assays : Test both enantiomers separately to isolate stereospecific effects.
  • Metabolic Profiling : Use liver microsomes or cytochrome P450 isoforms to assess if metabolic pathways alter activity .

Q. How can computational chemistry predict the interaction of this compound with biological targets?

  • Methodology :

  • Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., epoxide hydrolases).
  • MD Simulations : Analyze conformational stability in aqueous vs. lipid environments.
  • QSAR Models : Corinate substituent effects (e.g., chloro vs. fluoro analogs) with activity data from similar epoxides .

Q. What are the challenges in scaling up enantioselective synthesis of this compound for preclinical studies?

  • Methodology :

  • Catalyst Recycling : Test immobilized enzymes or reusable chiral ligands to reduce costs.
  • Flow Chemistry : Optimize continuous flow systems to enhance reaction control and yield.
  • Byproduct Analysis : Use GC-MS or 19^{19}F NMR to identify and quantify stereochemical byproducts during scale-up .

Properties

IUPAC Name

(2S)-2-(2-chlorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPJBMWUVSTBPC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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